molecular formula C18H16N2O2S B14930063 4,5-dimethyl-N-[2-(phenylsulfanyl)phenyl]-1,2-oxazole-3-carboxamide

4,5-dimethyl-N-[2-(phenylsulfanyl)phenyl]-1,2-oxazole-3-carboxamide

Katalognummer: B14930063
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: XETVQZJIKJSZPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-DIMETHYL-N-[2-(PHENYLSULFANYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-N-[2-(PHENYLSULFANYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The phenylsulfanyl group can be introduced through a substitution reaction, where a suitable phenylsulfanyl precursor reacts with the isoxazole intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions. The process may also involve purification steps, such as recrystallization or chromatography, to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-DIMETHYL-N-[2-(PHENYLSULFANYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include sulfone derivatives, isoxazoline derivatives, and various substituted isoxazoles, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4,5-DIMETHYL-N-[2-(PHENYLSULFANYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5-DIMETHYL-N-[2-(PHENYLSULFANYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

  • 4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE
  • N-[2-(PHENYLSULFANYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE
  • 4,5-DIMETHYL-N-[2-(PHENYLSULFANYL)PHENYL]-2-ISOXAZOLECARBOXAMIDE

Uniqueness

What sets 4,5-DIMETHYL-N-[2-(PHENYLSULFANYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE apart is the combination of its phenylsulfanyl and dimethyl substituents, which confer unique chemical properties and potential biological activities. These structural features can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C18H16N2O2S

Molekulargewicht

324.4 g/mol

IUPAC-Name

4,5-dimethyl-N-(2-phenylsulfanylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H16N2O2S/c1-12-13(2)22-20-17(12)18(21)19-15-10-6-7-11-16(15)23-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,21)

InChI-Schlüssel

XETVQZJIKJSZPU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(ON=C1C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.